

### A Comparative Guide to E7130 Anticancer Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | E7130     |           |
| Cat. No.:            | B12381793 | Get Quote |

The investigational drug code **E7130** has been associated with two distinct anticancer agents with different mechanisms of action. This guide provides a head-to-head comparison of both entities against relevant alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals.

# Part 1: E7130 (Halichondrin B Analog) - A Microtubule and Tumor Microenvironment Modulator

**E7130** is a synthetically produced analog of halichondrin B, a complex natural product isolated from a marine sponge.[1][2] It functions as a potent microtubule dynamics inhibitor but is distinguished from other agents in its class by its additional ability to modulate the tumor microenvironment (TME).[3][4] Specifically, it reduces the presence of cancer-associated fibroblasts (CAFs) and promotes tumor vascular remodeling.[1][5][6]

### **Mechanism of Action**

**E7130** exerts a dual antitumor effect. Firstly, like other microtubule-targeting agents, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[7] Secondly, it uniquely remodels the TME. In preclinical models, **E7130** has been shown to decrease  $\alpha$ -SMA-positive CAFs, which are known to contribute to a desmoplastic, immunosuppressive TME.[1] [4] This reduction is achieved by inhibiting the TGF- $\beta$ -induced transformation of fibroblasts into



myofibroblasts, a process that involves the PI3K/AKT/mTOR signaling pathway.[4][6] By ameliorating the TME, **E7130** may enhance the efficacy of other anticancer therapies.[3][5]



Click to download full resolution via product page

**Figure 1.** Mechanism of **E7130** (Halichondrin Analog) in suppressing Cancer-Associated Fibroblasts.

### **Head-to-Head Comparison: Preclinical Data**



Direct comparative efficacy studies between **E7130** and other microtubule inhibitors like taxanes are limited. The key distinction lies in **E7130**'s unique TME-modifying effects.[3] While taxanes primarily target the microtubule cytoskeleton within the cancer cell, **E7130** adds a second layer of activity by targeting the surrounding stroma.[8][9]

| Parameter          | E7130 (Halichondrin<br>Analog)                                                                   | Taxanes (e.g., Paclitaxel, Docetaxel)                                                              |
|--------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Primary Target     | Tubulin/Microtubules[7]                                                                          | Tubulin/Microtubules[8]                                                                            |
| Secondary Target   | Tumor Microenvironment (CAFs)[4]                                                                 | Primarily cancer cells[9]                                                                          |
| Mechanism          | Inhibits microtubule dynamics; Disrupts TGF-β signaling in fibroblasts[6]                        | Promotes microtubule polymerization and stabilization[10]                                          |
| Reported IC50      | 0.01 - 0.1 nM (in various cancer cell lines)[6]                                                  | Low nM range (varies by cell line)                                                                 |
| Key Differentiator | Dual action on cancer cells<br>and TME, potentially<br>overcoming stromal-based<br>resistance[3] | Well-established efficacy, but<br>subject to resistance<br>mechanisms like drug efflux<br>pumps[8] |

### **Experimental Protocols**

In Vitro Anti-proliferative Assay:[6]

- Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2) are seeded in multi-well plates.
- Cells are treated with serial dilutions of **E7130** for a specified period (e.g., 72 hours).
- Cell viability is assessed using a standard method like the MTS or MTT assay.
- IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model:[6]



- Human cancer cells (e.g., HSC-2) are subcutaneously implanted into immunocompromised mice (e.g., BALB/c nude).
- Once tumors reach a specified volume, mice are randomized into treatment and control groups.
- **E7130** is administered intravenously (e.g., 45-180 μg/kg). Combination therapies (e.g., with cetuximab) may also be evaluated.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers like microvessel density (CD31) and CAFs (α-SMA).

First-in-Human Clinical Trial Protocol (Dose Escalation):[11]

- Patient Population: Adults with advanced solid tumors refractory to standard therapy.
- Study Design: Dose-escalation study with two dosing schedules evaluated: once every three weeks (Q3W) and once every two weeks (Q2W).
- Administration: E7130 administered as an intravenous infusion.
- Primary Endpoints: Safety, tolerability, incidence of dose-limiting toxicities (DLTs), and determination of the maximum tolerated dose (MTD).
- Secondary Endpoints: Pharmacokinetics, pharmacodynamics (biomarker changes), and preliminary antitumor activity.

# Part 2: Tasurgratinib (Formerly E7090/E7130) - A Selective FGFR Inhibitor

Tasurgratinib (formerly known as E7090 and also referred to as **E7130** in some contexts) is an orally available, selective, and potent inhibitor of fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3).[12][13][14] Aberrations in the FGFR signaling pathway are known oncogenic drivers in various cancers, most notably intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or rearrangements.[14][15]



#### **Mechanism of Action**

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, migration, and angiogenesis. In cancers with FGFR gene fusions or mutations, the receptor is constitutively active, leading to uncontrolled cell growth. Tasurgratinib binds to the ATP-binding site of FGFR1-3, blocking its kinase activity and inhibiting downstream signaling, thereby exerting its antitumor effect.[14][15]



Click to download full resolution via product page

**Figure 2.** Tasurgratinib inhibits the constitutively active FGFR signaling pathway.

## Head-to-Head Comparison: Preclinical Data vs. Other FGFR Inhibitors



A key challenge in targeted therapy is acquired resistance. Tasurgratinib has been evaluated against other FGFR inhibitors for its activity on common resistance mutations.

| FGFR2 Status                                                                     | Tasurgratinib     | Pemigatinib       | Infigratinib      | Futibatinib       |
|----------------------------------------------------------------------------------|-------------------|-------------------|-------------------|-------------------|
| Wild-Type                                                                        | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| N549H/K<br>Mutation                                                              | Activity Retained | Resistant         | Resistant         | Resistant         |
| L617F Mutation                                                                   | Reduced Activity  | Activity Retained | Activity Retained | Activity Retained |
| M537I Mutation                                                                   | Reduced Activity  | Activity Retained | Activity Retained | Activity Retained |
| Data sourced<br>from a preclinical<br>cell-based<br>NanoBRET<br>assay study.[15] |                   |                   |                   |                   |

This preclinical evidence suggests tasurgratinib may be effective against certain acquired resistance mutations (N549H/K) that confer resistance to other FGFR inhibitors like pemigatinib and infigratinib.[15]

# Head-to-Head Comparison: Clinical Trial Data in Cholangiocarcinoma

Tasurgratinib, pemigatinib, and infigratinib have all been evaluated in Phase 2 trials for previously treated, unresectable or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.



| Parameter                                  | Tasurgratinib<br>(Phase 2)[16][17]       | Pemigatinib<br>(FIGHT-202)[18][19] | Infigratinib (Phase<br>2)[18][20] |
|--------------------------------------------|------------------------------------------|------------------------------------|-----------------------------------|
| Patient Population                         | ≥1 prior chemotherapy                    | ≥1 prior therapy                   | ≥1 prior therapy                  |
| Number of Patients                         | 63                                       | 107                                | 108                               |
| Objective Response<br>Rate (ORR)           | 30.2%                                    | 36%                                | 23%                               |
| Median Duration of Response (DoR)          | 5.6 months                               | 9.1 months                         | 5.0 months                        |
| Median Progression-<br>Free Survival (PFS) | 5.4 months                               | 6.9 months                         | 7.3 months                        |
| Common Grade ≥3<br>Adverse Events          | Lipase increased, hyperphosphatemia[1 7] | Hypophosphatemia,<br>arthralgia    | Hyperphosphatemia,<br>stomatitis  |

Note: Cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and methodologies.

### **Experimental Protocols**

Preclinical Experimental Workflow: The preclinical evaluation of an FGFR inhibitor like tasurgratinib typically follows a structured workflow to establish potency, selectivity, and in vivo efficacy before advancing to clinical trials.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. eisai.com [eisai.com]
- 2. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE E7130 DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN

### Validation & Comparative





FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Release 14 2019 | Eisai Co., Ltd. [eisai.com]

- 3. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceuticaltechnology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Immunomodulatory Effects of Halichondrin Isolated from Marine Sponges and Its Synthetic Analogs in Oncological Applications PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond taxanes: the next generation of microtubule-targeting agents PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 11. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Tasurgratinib as an Orally Available FGFR1—3 Inhibitor on Resistance to a CDK4/6 Inhibitor and Endocrine Therapy in ER+/HER2— Breast Cancer Preclinical Models -PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANTICANCER AGENT â TASFYGO® TABLETS 35mgâ (TASURGRATINIB SUCCINATE) LAUNCHED IN JAPAN FOR BILIARY TRACT CANCER WITH FGFR2 GENE FUSION OR REARRANGEMENTS | News Release 4 2024 | Eisai Co., Ltd. [eisai.com]
- 15. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion | Anticancer Research [ar.iiarjournals.org]
- 16. Tasurgratinib for Patients With FGFR2 Gene Fusion—Positive CCA: A Phase 2 Study | CCA News Online [ccanewsonline.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Pemazyre (pemigatinib) vs Truseltiq (infigratinib) | Everyone.org [everyone.org]
- 19. cdn.ymaws.com [cdn.ymaws.com]



- 20. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to E7130 Anticancer Agents for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381793#head-to-head-studies-of-e7130-and-other-anticancer-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com